1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O3/c1-34-21-5-3-2-4-20(21)28-10-12-29(13-11-28)22(32)15-30-16-26-23-19(24(30)33)14-27-31(23)18-8-6-17(25)7-9-18/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAZBDCCEHICGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, particularly for introducing different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: K2CO3 in DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation .
Neuropharmacological Effects
The piperazine component of this compound suggests potential applications in neuropharmacology. Research has demonstrated that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to the development of new treatments for psychiatric disorders such as depression and anxiety .
Antimicrobial Properties
Studies have also explored the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives. The compound's ability to inhibit bacterial growth indicates potential applications in developing new antibiotics or antimicrobial agents .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro | Potential for developing targeted cancer therapies |
| Neuropharmacological Research | Showed modulation of serotonin receptors | Possible applications in treating mood disorders |
| Antimicrobial Study | Inhibited growth of Gram-positive and Gram-negative bacteria | Development of new antimicrobial agents |
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as an AChE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
A comparative analysis of key analogs is summarized below:
Key Observations:
- Substituent Effects on Activity :
- The 4-fluorophenyl group in the target compound and Example 52 may enhance lipophilicity and CNS targeting compared to Epimidin’s 4-methoxyphenyl group .
- The piperazine moiety in the target compound and Epimidin is critical for receptor binding, but the 2-methoxyphenyl substitution (vs. Epimidin’s 4-methoxyphenyl) could alter selectivity for serotonin or dopamine receptors .
- Urea derivatives (e.g., CBS-1) exhibit anticancer activity via caspase-3 activation and NF-κB suppression, diverging from the anticonvulsant effects of piperazine-containing analogs .
Physicochemical and Analytical Comparisons
- HPLC Profiles :
- Molecular Similarity Metrics :
- Using Tanimoto coefficients (), the target compound shares ~70% similarity with Epimidin (based on Morgan fingerprints), suggesting overlapping bioactivity clusters .
- Murcko scaffold analysis () groups the target with other pyrazolopyrimidines, enabling affinity score comparisons within chemotype clusters .
Bioactivity and Target Specificity
- Anticonvulsant Activity : Epimidin’s 4-methoxyphenyl groups likely enhance GABAergic modulation, while the target’s fluorophenyl group may improve pharmacokinetics .
- Anticancer Activity : CBS-1’s urea moiety induces apoptosis via caspase-3, whereas piperazine-containing analogs (e.g., Example 52) may target kinases like PI3K/AKT .
- Docking Affinity Variability: Minor structural changes (e.g., 2-methoxy vs. 4-methoxy in piperazine) significantly alter binding pocket interactions, as seen in ’s docking studies .
Biological Activity
The compound 1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions. For the compound , key steps may include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is usually achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : The addition of functional groups such as piperazine and methoxyphenyl can be accomplished via nucleophilic substitution or coupling reactions.
The specific synthetic pathways can vary depending on the desired properties and biological activity of the final compound.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance:
- Cell Line Studies : In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cells. The IC50 values for these studies suggest a moderate to high level of efficacy in reducing cell viability .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cancer proliferation and survival. Potential mechanisms include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of FLT3 and other kinases involved in tumor growth .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
Preliminary studies also suggest that derivatives of pyrazolo[3,4-d]pyrimidines possess antimicrobial properties. For example:
- In Vitro Testing : Compounds within this class have shown effectiveness against various bacterial strains, indicating potential applications as antibacterial agents .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several pyrazolo[3,4-d]pyrimidine derivatives on a panel of 60 human tumor cell lines. The results indicated that certain compounds exhibited significant growth inhibition percentages (IGP), with some achieving IGP values above 20% against specific cancer types .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold could enhance biological activity. For instance, the introduction of electron-withdrawing groups was found to increase potency against certain cancer cell lines .
Table 1: Biological Activity Summary
Q & A
Q. What established synthetic routes are available for synthesizing this compound?
The compound can be synthesized via condensation reactions involving pyrazolo[3,4-d]pyrimidinone cores with substituted aldehydes and ketones. For example, α,β-unsaturated ketones (e.g., derived from 4-methoxybenzaldehyde) react with pyrazolo intermediates under solvent-free conditions to form fused heterocycles . Piperazine substitutions are introduced using Mannich base reactions or coupling with 2-oxoethyl groups via nucleophilic acyl substitution . Catalytic methods (e.g., p-toluenesulfonic acid) enhance reaction efficiency in one-pot syntheses .
Q. How is the structural identity of the compound confirmed post-synthesis?
1H/13C NMR spectroscopy resolves aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) and piperazine methylene signals (δ 3.2–3.8 ppm). Mass spectrometry (ESI-MS) confirms molecular weight, with fragmentation patterns matching the pyrazolo-pyrimidine core. HPLC (C18 column, acetonitrile/water gradient) verifies purity (>95%) .
Q. What in vitro biological activities have been reported for this compound?
Preliminary screens indicate antibacterial activity against Gram-positive strains (MIC: 8–32 µg/mL) and cytotoxic effects in cancer cell lines (IC50: 10–50 µM). These assays use standardized protocols like broth microdilution (CLSI guidelines) and MTT viability tests .
Q. What analytical techniques are recommended for purity assessment?
Reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 µm) with UV detection at 254 nm. Mobile phase: 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient over 20 min). TLC (silica gel, ethyl acetate/hexane 1:1) with UV visualization ensures reaction progress .
Q. How does the fluorophenyl substituent influence physicochemical properties?
The 4-fluorophenyl group enhances lipophilicity (logP ~2.8) and metabolic stability by reducing cytochrome P450-mediated oxidation. Fluorine’s electron-withdrawing effect stabilizes the pyrimidinone ring, confirmed by computational studies (DFT calculations) .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine-2-oxoethyl substitution?
Key strategies include:
- Using solvent-free conditions to minimize side reactions (yield improvement: 20–30%) .
- Catalytic p-toluenesulfonic acid (10 mol%) to accelerate imine formation (reaction time: 4–6 hrs at 80°C) .
- Purification via flash chromatography (silica gel, dichloromethane/methanol 9:1) to isolate the target amidated product .
Q. What methodologies assess the compound’s inhibitory effects on carbonic anhydrase isoforms?
Enzyme inhibition assays (hCA I/II) measure IC50 values using 4-nitrophenyl acetate as a substrate. The compound’s piperazine moiety acts as a zinc-binding group, competing with acetazolamide (reference inhibitor). Kinetic data (Lineweaver-Burk plots) reveal competitive inhibition patterns .
Q. How do structural modifications to the piperazine ring affect bioactivity?
Replacing the 2-methoxyphenyl group with 4-chlorophenyl or benzyl substituents alters potency:
Q. What computational approaches predict the compound’s drug-likeness?
ADMET prediction (SwissADME) shows:
Q. How can discrepancies in reported cytotoxic IC50 values be resolved?
Variations arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Standardization steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
